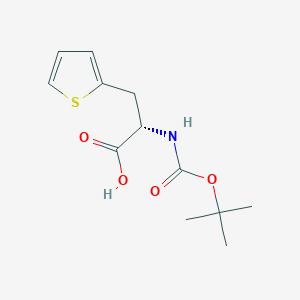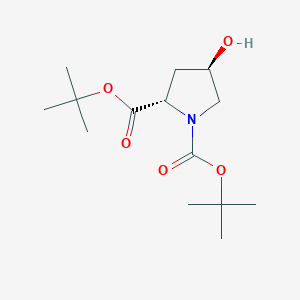
Boc-D-MeTyr(Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-MeTyr(Bzl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl (Bzl) group, and a methyl group attached to the tyrosine residue. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The hydroxyl group of the tyrosine residue is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Benzylation: The phenolic hydroxyl group is protected by benzylation, which involves reacting the methylated tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Boc-D-MeTyr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-MeTyr(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. These reactions are typically carried out using acids such as trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation for Bzl deprotection.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Tyrosine Derivatives: After deprotection, the major products are the free amino acid derivatives.
Peptide Chains: In coupling reactions, the major products are extended peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-MeTyr(Bzl)-OH is widely used in the synthesis of peptides due to its stability and ease of incorporation into peptide chains.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mechanism of Action
Mechanism: Boc-D-MeTyr(Bzl)-OH exerts its effects primarily through its incorporation into peptide chains. The Boc and Bzl protecting groups provide stability during synthesis and can be selectively removed to expose the functional groups of the tyrosine residue.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can be used to design inhibitors that target specific enzymes by mimicking the natural substrates.
Receptor Interaction: It can also be used to design molecules that interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Boc-L-Tyr(Bzl)-OH: Similar to Boc-D-MeTyr(Bzl)-OH but with the L-configuration of tyrosine.
Boc-D-Tyr(Bzl)-OH: Lacks the methyl group on the tyrosine residue.
Uniqueness:
Methyl Group: The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.
D-Configuration: The D-configuration of the tyrosine residue can confer different biological activity compared to the L-configuration.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRGORPOYPIJC-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














